1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6-9(14)12-10(15)13(6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVJZYRAYUJYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions often include refluxing the mixture in a polar solvent such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed:
- Oxidized imidazolidine-2,4-dione derivatives.
- Reduced imidazolidine derivatives.
- Substituted fluorophenyl imidazolidine derivatives .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that imidazolidine-2,4-diones, including 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, exhibit significant anticonvulsant properties. These compounds have been studied for their efficacy in managing seizures and other neurological disorders. For instance, studies have shown that derivatives of imidazolidine-2,4-diones can effectively inhibit convulsions in animal models, suggesting a potential pathway for developing new anticonvulsant medications .
Androgen Receptor Antagonism
Another notable application of this compound is its function as an androgen receptor antagonist. Research has demonstrated that imidazolidine-2,4-diones can modulate androgen receptor activity, which is crucial in conditions such as prostate cancer. The ability to selectively inhibit these receptors may lead to the development of targeted therapies for hormone-dependent cancers .
Selective 5-HT7R Antagonism
Recent studies have highlighted the compound's potential as a selective antagonist for the 5-HT7 receptor, which is implicated in mood regulation and anxiety disorders. In vivo experiments showed that certain derivatives produced significant antidepressant-like effects in mouse models, indicating their potential utility in treating depression and anxiety . The pharmacological profiles of these compounds suggest they may offer advantages over existing antidepressants by providing targeted action with fewer side effects.
Structure-Activity Relationship (SAR) Studies
The structure of this compound has been extensively studied to understand how modifications can enhance its biological activity. SAR studies have identified key functional groups that influence receptor binding affinity and selectivity. For example, the presence of the fluorophenyl group has been associated with increased potency against specific receptors involved in neuropharmacology .
Case Study: Antidepressant Activity
In a controlled study examining the antidepressant effects of various hydantoin-derived compounds, this compound was tested alongside other analogs. Results indicated that at specific dosages (e.g., 2.5 mg/kg), the compound significantly reduced immobility time in forced swim tests (FST), suggesting robust antidepressant-like effects comparable to traditional treatments like imipramine .
Case Study: Anticonvulsant Efficacy
Another study focused on evaluating the anticonvulsant properties of imidazolidine derivatives, including this compound. The findings demonstrated that these compounds effectively reduced seizure activity in animal models, supporting their potential use as therapeutic agents for epilepsy and related disorders .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target proteins .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes, while chlorine’s larger size may improve steric interactions. For example, the sulfonyl derivative with a chlorophenyl group () exhibits stronger aldose reductase inhibition than non-sulfonylated analogs .
- Sulfonyl Additions : Sulfonylation at the 1-position (e.g., 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione) introduces hydrogen-bonding capabilities and halogen interactions (Cl···F = 3.05 Å), critical for crystal packing and enzyme binding .
- Benzyl Substitutions : The 3-(4-fluorobenzyl) group in compound 34 () enhances antimycobacterial activity by targeting DprE1, a key enzyme in mycobacterial cell wall synthesis .
Crystallographic and Physicochemical Properties
- Coplanarity and Hydrogen Bonding : The target compound’s hydantoin ring and fluorophenyl group exhibit a dihedral angle of 5.75°, promoting coplanarity and stabilizing hydrogen-bonded chains (N–H···O) . In contrast, sulfonylated analogs adopt U-shaped conformations with intermolecular Cl···F interactions (3.05–3.12 Å), affecting solubility and melting points .
- Crystal Packing: The target compound crystallizes in a monoclinic system (space group P2₁/c), whereas sulfonylated derivatives (e.g., ) form triclinic systems (space group P1) with larger unit cell volumes (V = 1566.2 ų vs. ~800 ų for non-sulfonylated analogs) .
Biological Activity
1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is a compound belonging to the class of imidazolidine-2,4-diones, characterized by its unique hydantoin structure. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications, as well as its potential role as a serotonin receptor antagonist.
Chemical Structure and Properties
- Molecular Formula : C10H9FN2O2
- Molecular Weight : 192.19 g/mol
- Structure : The compound features a fluorophenyl group at the 1-position and a methyl group at the 5-position of the imidazolidine ring, contributing to its biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness through mechanisms such as disrupting microbial cell membranes and interfering with metabolic pathways.
Quantitative Data on Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | 20 |
| Escherichia coli | 16 µg/mL | 15 |
| Candida albicans | 32 µg/mL | 18 |
These results indicate that the compound is particularly potent against Gram-positive bacteria and shows promising antifungal activity.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies suggest that it reduces inflammatory markers and ameliorates tissue damage in models of inflammation.
The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation. This suggests potential applications in treating autoimmune disorders and chronic inflammatory conditions.
Serotonin Receptor Antagonism
This compound has also been identified as a serotonin receptor antagonist, particularly at the 5-HT7 receptor. This receptor is implicated in various neurological processes, including mood regulation.
Implications for Neurological Disorders
Given its antagonistic activity at the 5-HT7 receptor, this compound may be a candidate for further investigation in treating conditions such as depression and anxiety disorders. Its selective interaction with serotonin receptors highlights the importance of structure-activity relationship studies for optimizing its pharmacological profile.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione | Chlorinated phenyl group | Different halogen substitution affects activity |
| 1-(Phenyl)-5-methylimidazolidine-2,4-dione | Unsubstituted phenyl group | Lacks fluorine; may exhibit different receptor selectivity |
| 1-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione | Methoxy substituent on phenyl | Altered electronic properties influencing binding affinity |
The presence of the fluorine atom in this compound enhances lipophilicity and receptor binding compared to similar compounds lacking this feature.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazolidine derivatives:
- Antimicrobial Efficacy : A study published in Microbiology highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a new antimicrobial agent .
- Anti-inflammatory Effects : Research conducted by Muccioli et al. demonstrated that imidazolidine derivatives could significantly reduce inflammation markers in animal models .
- Neurological Applications : The pharmacodynamic profiles assessed by various researchers indicate that modifications to the imidazolidine structure can enhance selectivity towards serotonin receptors, potentially leading to novel treatments for psychiatric disorders .
Q & A
Q. What synthetic methodologies are established for 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione and its derivatives?
The compound is typically synthesized via sulfonylation of the parent imidazolidinedione using 4-chlorobenzenesulfonyl chloride in dichloromethane (CH₂Cl₂) with triethylamine as a base and dimethylaminopyridine (DMAP) as a catalyst. Reaction completion is monitored via TLC, followed by extraction with HCl and purification . For derivatives like 1-(4-chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, stoichiometric ratios of reagents (e.g., 5.8 mmol sulfonyl chloride per 4.8 mmol starting material) are critical for optimal yield .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) at 173 K reveals a triclinic crystal system (space group P1) with unit cell parameters a = 9.6959 Å, b = 10.0066 Å, c = 16.6269 Å, and angles α = 92.098°, β = 93.630°, γ = 103.056°. Two independent molecules (A and B) in the asymmetric unit exhibit U-shaped conformations, with fluorophenyl and chlorophenylsulfonyl groups inclined at 6.07° and 8.67°, respectively. Centroid-to-centroid distances between aromatic rings range from 3.759–3.911 Å .
Q. What biological activities are associated with this compound?
Imidazolidine-2,4-dione derivatives exhibit hypoglycemic activity and aldose reductase inhibition, addressing diabetic complications such as neuropathy. The sulfonyl derivatives enhance these activities by modulating enzyme binding pockets, as demonstrated in in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar derivatives?
Discrepancies in biological results (e.g., variable IC₅₀ values for aldose reductase inhibition) may arise from differences in assay conditions or impurity profiles. Use orthogonal assays (e.g., enzymatic vs. cellular) and validate compound purity via HPLC (>95%) and mass spectrometry. Cross-reference crystallographic data to confirm structural integrity .
Q. What strategies optimize synthetic yield for sulfonylated derivatives?
Yield optimization requires balancing stoichiometry (e.g., 1:1.2 molar ratio of starting material to sulfonyl chloride) and reaction time (monitored via TLC). Catalytic DMAP (0.1–0.2 eq) accelerates sulfonylation. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .
Q. How can computational modeling predict structure-activity relationships (SAR) for imidazolidinediones?
Molecular docking studies (e.g., using AutoDock Vina) can map interactions between the fluorophenyl moiety and enzyme active sites (e.g., aldose reductase). Focus on hydrogen-bonding networks involving the imidazolidinedione core and sulfonyl groups, correlating with inhibitory potency .
Q. What crystallographic techniques analyze hydrogen-bonding networks in this compound?
SC-XRD data (R factor = 0.037) reveal N–H⋯O and C–H⋯O hydrogen bonds forming dimeric arrangements. Halide interactions (Cl⋯F, 3.05–3.12 Å) and π-stacking (3.76 Å centroid distances) stabilize the crystal lattice. Use software like SHELX or OLEX2 for refinement .
Q. How does the compound’s stability vary under different storage conditions?
Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate stability up to 150°C. Store at -20°C in inert atmospheres (argon) to prevent hydrolysis of the sulfonyl group. Monitor degradation via FT-IR for carbonyl (C=O) peak shifts (1700–1750 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
